molecular formula C10H13ClO2 B12324986 4H-1-Benzopyran-4-one, 6-chloro-3-methyl-

4H-1-Benzopyran-4-one, 6-chloro-3-methyl-

Cat. No.: B12324986
M. Wt: 200.66 g/mol
InChI Key: WVFJWJIKVPKQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-4-one, 6-chloro-3-methyl- is a chemical compound with the molecular formula C10H7ClO2. It belongs to the class of benzopyranones, which are known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 3rd position on the benzopyran-4-one core structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 6-chloro-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 6-chloro-2-hydroxyacetophenone and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation followed by cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4H-1-Benzopyran-4-one, 6-chloro-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4H-1-Benzopyran-4-one, 6-chloro-3-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 6-chloro-3-methyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit protein kinases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

  • 4H-1-Benzopyran-4-one, 6-chloro-3-methyl-
  • 4H-1-Benzopyran-4-one, 2-methyl-
  • 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-
  • 4H-1-Benzopyran-4-one, 7-chloro-3-methyl-

Comparison: 4H-1-Benzopyran-4-one, 6-chloro-3-methyl- is unique due to the presence of both a chlorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and synthetic utility .

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

6-chloro-3-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C10H13ClO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h5,7-9H,2-4H2,1H3

InChI Key

WVFJWJIKVPKQGM-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2CCC(CC2C1=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.